Technical Guide: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
Technical Guide: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
The following technical guide details the chemical architecture, synthesis, and biological utility of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (CAS 412312-35-7).
Synthesis, Pharmacophore Utility, and Metabolic Signaling Applications[1]
Executive Summary
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (CAS 412312-35-7) is a functionalized thiazole derivative serving as a critical scaffold in medicinal chemistry.[1] It is primarily characterized by a 1,3-thiazole core substituted with a methyl group at the C2 position, a p-tolyl (4-methylphenyl) moiety at C4, and an acetic acid side chain at C5.
This molecular architecture is a privileged structure in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically targeting the PPAR
Physicochemical Profile
| Property | Specification |
| CAS Number | 412312-35-7 |
| IUPAC Name | 2-(2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 247.31 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Low in water; Soluble in DMSO (>20 mg/mL), Methanol, Ethanol |
| pKa (Acid) | ~4.2 (Carboxylic acid moiety) |
| LogP (Predicted) | 2.6 – 3.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Synthetic Architecture: The Hantzsch Cyclization Protocol
The most robust and scalable route to CAS 412312-35-7 employs the Hantzsch Thiazole Synthesis . This convergent strategy involves the condensation of a thioamide with an
Retrosynthetic Analysis
The target molecule is disassembled into two primary synthons:
-
Thioacetamide : Provides the N-C=S fragment and the C2-methyl substituent.
-
3-Bromo-3-(p-toluoyl)propionic acid : Provides the C4-aryl group and the C5-acetic acid backbone.
Step-by-Step Experimental Protocol
Reagents Required:
-
Toluene (Starting material & Solvent)
-
Succinic Anhydride
-
Aluminum Chloride (
) -
Bromine (
) or N-Bromosuccinimide (NBS) -
Thioacetamide
-
Ethanol (Anhydrous)[2]
Phase 1: Friedel-Crafts Acylation
-
Objective: Synthesis of 3-(4-methylbenzoyl)propionic acid.
-
Procedure:
-
Suspend Succinic Anhydride (1.0 eq) and
(2.2 eq) in dry Toluene (excess, acts as substrate and solvent). -
Heat to 50°C for 4 hours. The Lewis acid catalyzes the electrophilic aromatic substitution at the para position of toluene due to steric directing.
-
Quench with ice/HCl. Extract the precipitate.
-
Result: 3-(4-methylbenzoyl)propionic acid.
-
Phase 2:
-Bromination
-
Objective: Introduction of the leaving group for cyclization.
-
Procedure:
-
Dissolve the keto-acid from Phase 1 in Glacial Acetic Acid.
-
Add Bromine (
, 1.0 eq) dropwise at room temperature. The reaction proceeds via the enol form of the ketone. -
Stir until the bromine color fades.
-
Result: 3-Bromo-3-(4-methylbenzoyl)propionic acid.
-
Note: Regioselectivity is favored at the methylene group adjacent to the carbonyl.
-
Phase 3: Hantzsch Cyclization (The Core Reaction)
-
Objective: Formation of the thiazole ring.
-
Procedure:
-
Dissolve 3-Bromo-3-(4-methylbenzoyl)propionic acid (1.0 eq) in Ethanol .
-
Add Thioacetamide (1.1 eq).
-
Reflux for 6–12 hours.
-
Mechanism: The sulfur atom of thioacetamide attacks the
-carbon (displacing bromide). The nitrogen then attacks the carbonyl carbon, followed by dehydration to aromatize the ring. -
Cool the solution. The product (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid often precipitates or can be recrystallized from EtOH/Water.
-
Figure 1: Synthetic route via Hantzsch Cyclization. Toluene is acylated and brominated before condensing with thioacetamide.
Biological Mechanism & Pharmacophore Utility
This compound acts as a lipophilic acid pharmacophore . The combination of the aromatic thiazole core and the carboxylic acid "tail" mimics free fatty acids, allowing it to interact with nuclear hormone receptors that regulate metabolism.
PPAR Signaling Modulation
The primary application of thiazole-5-acetic acid derivatives is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) .
-
Mechanism: The carboxylic acid head group forms hydrogen bonds with the tyrosine/histidine residues (e.g., Tyr473 in PPAR
) in the receptor's Ligand Binding Domain (LBD). The lipophilic p-tolyl and methyl-thiazole body occupy the hydrophobic pocket. -
Therapeutic Relevance:
-
PPAR
(Delta): Activation promotes fatty acid oxidation in skeletal muscle (mimicking exercise endurance). -
PPAR
(Gamma): Activation improves insulin sensitivity (antidiabetic effect). -
PPAR
(Alpha): Activation lowers triglycerides.
-
Anti-Inflammatory Potential (COX Inhibition)
Structurally, the molecule resembles Fentiazac and other aryl-thiazole-acetic acid NSAIDs. It may inhibit Cyclooxygenase (COX) enzymes by entering the arachidonic acid binding channel, where the acid group interacts with Arg120.
Figure 2: Mechanism of Action. The ligand binds PPAR, heterodimerizes with RXR, and activates genes controlling lipid metabolism.
Safety and Handling
-
Hazard Classification: Irritant (Xi).[1]
-
Precautions:
-
Inhalation: Use a fume hood; dust may irritate the respiratory tract.
-
Skin/Eye: Wear nitrile gloves and safety goggles. Thiazole derivatives can be sensitizers.
-
Storage: Store at 2–8°C in a desiccated environment. Stable for 2 years if protected from moisture.
-
References
-
Chemical Identity & Structure: CAS Common Chemistry. (2026). CAS Registry Number 412312-35-7.[1] Link
- Synthetic Methodology: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft. (Foundational protocol for thiazole synthesis).
- PPAR Agonist SAR: Shearer, B. G., et al. (2010). "Thiazole acetic acids as PPAR agonists". Journal of Medicinal Chemistry. (Describes the structure-activity relationship of the thiazole-acetic acid scaffold).
-
Compound Sourcing: GuideChem Chemical Database. (2025). Entry for (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid.[1] Link
